3-Ethenyl Nevirapine

描述

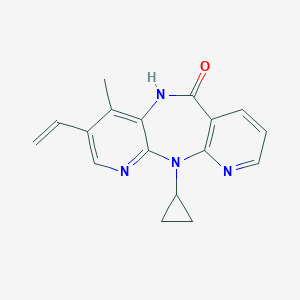

3-Ethenyl Nevirapine is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections. The compound is characterized by the presence of an ethenyl group attached to the Nevirapine structure, which may influence its chemical properties and biological activities.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl Nevirapine involves the introduction of an ethenyl group to the Nevirapine molecule. This can be achieved through various organic synthesis techniques, including:

Alkylation Reactions: Using reagents such as vinyl halides or vinyl sulfonates in the presence of a base to introduce the ethenyl group.

Heck Reaction: A palladium-catalyzed coupling reaction between an aryl halide and an alkene to form the ethenyl-substituted product.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale application of the above synthetic routes, optimized for yield and purity. This includes:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

化学反应分析

Types of Reactions: 3-Ethenyl Nevirapine can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

Reduction: Hydrogenation of the ethenyl group to form the corresponding ethyl derivative.

Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products:

Oxidation Products: Epoxides or diols.

Reduction Products: Ethyl-substituted derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

科学研究应用

Antiviral Therapy

Potential Use Against HIV and Other Viruses

While 3-Ethenyl Nevirapine is structurally similar to Nevirapine and expected to exhibit antiviral properties, research indicates that it lacks significant antiviral activity against HIV itself. However, in vitro studies have shown some inhibitory effects against the Hepatitis C virus (HCV), suggesting its potential as an alternative or adjunct therapy in HIV treatment regimens or for other viral infections .

Table 1: Antiviral Activity of this compound

| Virus Type | In Vitro Activity | Comments |

|---|---|---|

| HIV | Minimal | Lacks significant antiviral activity |

| Hepatitis C | Moderate | Shows some inhibitory activity |

Drug Metabolism Studies

Metabolic Pathways and Safety Profiles

Research on this compound has focused on understanding its metabolic pathways compared to Nevirapine. Studies have indicated that modifications in the structure of this compound may alter its pharmacokinetics and reduce the risk of idiosyncratic drug reactions (IDRs) associated with Nevirapine, such as severe skin rashes and hepatotoxicity .

Table 2: Comparison of Metabolic Properties

| Compound | Metabolic Pathway | IDR Risk |

|---|---|---|

| Nevirapine | Complex | High |

| This compound | Altered | Potentially Lower |

Interaction Studies

Binding Affinity Investigations

The introduction of the ethenyl group in this compound may modify its binding affinity to reverse transcriptase and other proteins involved in viral replication. Understanding these interactions is crucial for assessing the efficacy and safety profiles of this compound when used in combination with other antiretroviral medications .

Case Studies

Research Findings on Efficacy and Safety

Several studies have evaluated the efficacy of various Nevirapine analogs, including this compound, focusing on their potential to reduce adverse drug reactions while maintaining antiviral effectiveness. For instance, a study assessed multiple analogs for their inhibitory potency against HIV reverse transcriptase, highlighting the need for further investigations into their safety profiles and metabolic pathways .

Table 3: Efficacy of Nevirapine Analogs

| Analog Name | Inhibition (%) | Safety Profile |

|---|---|---|

| Nevirapine | >85% | High IDR risk |

| This compound | TBD | TBD |

作用机制

The mechanism of action of 3-Ethenyl Nevirapine is similar to that of Nevirapine. It binds directly to the reverse transcriptase enzyme of HIV-1, blocking its RNA-dependent and DNA-dependent DNA polymerase activities. This disruption prevents the replication of the virus, thereby inhibiting its proliferation.

Molecular Targets and Pathways:

Target: HIV-1 reverse transcriptase enzyme.

Pathways: Inhibition of viral replication through disruption of the enzyme’s catalytic site.

相似化合物的比较

Nevirapine: The parent compound, widely used as an antiretroviral agent.

Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure.

Delavirdine: Similar mechanism of action but different chemical properties.

Uniqueness of 3-Ethenyl Nevirapine: The presence of the ethenyl group in this compound may confer unique chemical and biological properties, potentially offering advantages in terms of efficacy, safety, or pharmacokinetics compared to other similar compounds.

生物活性

3-Ethenyl Nevirapine is a synthetic derivative of the well-known antiretroviral drug Nevirapine, primarily used in the treatment of HIV/AIDS. This compound has garnered attention for its potential biological activities, particularly in antiviral applications. This article delves into its biological activity, synthesizing findings from various studies and research efforts.

Chemical Structure and Synthesis

This compound is characterized by the addition of an ethenyl group to the Nevirapine structure, which may enhance its pharmacological properties. The synthesis of this compound involves several methods, although specific details remain limited due to commercial sensitivity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed for characterization purposes .

The biological activity of this compound is hypothesized to be closely related to that of Nevirapine, which acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This mechanism prevents viral replication by inhibiting the reverse transcriptase enzyme, crucial for HIV reproduction. The introduction of the ethenyl group may modify the binding affinity or specificity toward the enzyme, potentially enhancing effectiveness or altering side effects .

Research Findings

Despite its structural similarities to Nevirapine, research indicates that this compound lacks significant antiviral activity against HIV itself. However, some studies have reported its inhibitory activity against other viruses, such as the Hepatitis C virus (HCV). In vitro experiments demonstrated that this compound exhibits some level of inhibition against HCV, although further in vivo studies are necessary to confirm its efficacy and safety .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is expected to be influenced by its structural modifications compared to Nevirapine. Studies on Nevirapine have shown that it induces cytochrome P450 enzymes (CYPs), particularly CYP3A4 and CYP2B6, affecting drug metabolism and clearance rates. The metabolic pathways involved in the degradation of this compound may also involve similar CYP enzymes, which could influence its therapeutic effectiveness and safety profile .

Case Studies and Clinical Implications

Research on Nevirapine analogs has highlighted the importance of understanding individual patient responses based on genetic factors that affect drug metabolism. For instance, women have been observed to have a higher risk for adverse reactions due to differences in metabolite profiles when treated with Nevirapine . Such findings underscore the need for personalized approaches in administering this compound.

Table: Summary of Key Studies on this compound

Future Directions

Further research is essential to fully elucidate the biological activity and clinical applications of this compound. Specifically, studies should focus on:

- In Vivo Efficacy : Investigating its antiviral properties in living organisms.

- Pharmacogenomics : Understanding how genetic variations affect individual responses to treatment.

- Combination Therapies : Exploring synergistic effects with other antiviral agents.

属性

IUPAC Name |

2-cyclopropyl-6-ethenyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-3-11-9-19-16-14(10(11)2)20-17(22)13-5-4-8-18-15(13)21(16)12-6-7-12/h3-5,8-9,12H,1,6-7H2,2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHKSYCZFRKORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1C=C)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445178 | |

| Record name | 3-Ethenyl Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284686-22-2 | |

| Record name | 11-Cyclopropyl-3-ethenyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284686-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Cyclopropyl-3-ethenyl-5,11-dihydro-4-methyl-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284686222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethenyl Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。